6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile 6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 625369-04-2
VCID: VC21483095
InChI: InChI=1S/C18H17F3N4O2/c1-17(2,3)14-13-12(11(8-22)15(23)26-16(13)25-24-14)9-4-6-10(7-5-9)27-18(19,20)21/h4-7,12H,23H2,1-3H3,(H,24,25)
SMILES: CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C18H17F3N4O2
Molecular Weight: 378.3g/mol

6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

CAS No.: 625369-04-2

Cat. No.: VC21483095

Molecular Formula: C18H17F3N4O2

Molecular Weight: 378.3g/mol

* For research use only. Not for human or veterinary use.

6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile - 625369-04-2

Specification

CAS No. 625369-04-2
Molecular Formula C18H17F3N4O2
Molecular Weight 378.3g/mol
IUPAC Name 6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Standard InChI InChI=1S/C18H17F3N4O2/c1-17(2,3)14-13-12(11(8-22)15(23)26-16(13)25-24-14)9-4-6-10(7-5-9)27-18(19,20)21/h4-7,12H,23H2,1-3H3,(H,24,25)
Standard InChI Key OOPPRCZLTJZNDJ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(F)(F)F
Canonical SMILES CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(F)(F)F

Introduction

Chemical Identity and Classification

6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic organic compound belonging to the pyrano[2,3-c]pyrazole class. This compound features a fused ring system with multiple functional groups that contribute to its significant biological and pharmacological properties. It contains both pyran and pyrazole moieties fused together, with additional functional groups including an amino group, a tert-butyl substituent, a trifluoromethoxy-substituted phenyl ring, and a carbonitrile group .

The compound is registered with CAS number 625369-04-2 and has been systematically studied for its potential applications in medicinal chemistry and drug development. The presence of electron-withdrawing groups, particularly the trifluoromethoxy group, enhances its interaction with biological targets by increasing lipophilicity and binding affinity. The compound's structure includes a bicyclic core scaffold (pyrano[2,3-c]pyrazole) with strategic substitutions that influence its pharmacological profile.

Chemical Identifiers and Synonyms

The compound is known by several synonyms and identifiers in chemical databases and literature:

Identifier TypeInformation
CAS Number625369-04-2
IUPAC Name6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Alternative Names6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile; 6-amino-3-(1,1-dimethylethyl)-4-{4-[(trifluoromethyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
PubChem CID3154809
InChIKeyOOPPRCZLTJZNDJ-UHFFFAOYSA-N

These identifiers facilitate accurate referencing and database searching for researchers studying this compound .

Structural Characteristics and Properties

Molecular Structure

The compound possesses a complex molecular architecture featuring several key structural elements:

  • A fused pyrano[2,3-c]pyrazole ring system forming the core scaffold

  • A tert-butyl group at position 3 of the pyrazole ring

  • A trifluoromethoxy-substituted phenyl ring at position 4

  • An amino group at position 6 of the pyran ring

  • A carbonitrile (cyano) group at position 5

Physicochemical Properties

The compound exhibits the following physicochemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₇F₃N₄O₂
Molecular Weight378.35 g/mol
Standard InChIInChI=1S/C18H17F3N4O2/c1-17(2,3)14-13-12(11(8-22)15(23)26-16(13)25-24-14)9-4-6-10(7-5-9)27-18(19,20)21/h4-7,12H,23H2,1-3H3,(H,24,25)
SMILESCC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(F)(F)F
Canonical SMILESCC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(F)(F)F

The presence of the trifluoromethoxy group increases the compound's lipophilicity, which may enhance its ability to cross cell membranes and reach intracellular targets .

Synthesis and Characterization

Spectroscopic Characterization

Standard analytical techniques used for characterization of this compound include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

  • X-ray crystallography (for solid-state structure determination)

These techniques collectively confirm the compound's structure, purity, and identity.

Biological Activities and Applications

Antimicrobial Activity

Compounds with pyrano[2,3-c]pyrazole cores, including 6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, have demonstrated significant antimicrobial activities against various bacterial and fungal strains. The presence of the trifluoromethoxy group and the tert-butyl substituent likely contributes to these activities by enhancing interaction with microbial targets.

Mechanism of Action Studies

Molecular Interactions

The mechanism of action of 6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is likely linked to its structural features that facilitate specific interactions with biological targets:

  • The trifluoromethoxy group enhances interaction with biological targets by increasing lipophilicity and binding affinity

  • The electron-withdrawing properties of the trifluoromethoxy and cyano groups influence the electronic distribution within the molecule

  • The amino group can participate in hydrogen bonding with target proteins

Docking Studies

In silico studies on similar compounds suggest strong binding affinity to enzymes like kinases or oxidoreductases. These interactions are facilitated by:

  • Hydrogen bonding involving the amino group

  • π-stacking interactions facilitated by the aromatic ring

  • Lipophilic interactions through the tert-butyl and trifluoromethoxy groups

Computational modeling studies help predict the binding modes and potential biological targets of this compound, guiding further experimental investigations.

Structure-Activity Relationships

Key Structural Features Affecting Activity

The biological activity of pyrano[2,3-c]pyrazole compounds is strongly influenced by their substitution patterns. For 6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, several structural elements are critical:

  • The tert-butyl group at position 3 provides steric bulk and hydrophobicity

  • The trifluoromethoxy-substituted phenyl ring enhances lipophilicity and introduces electron-withdrawing properties

  • The amino group at position 6 can form hydrogen bonds with target proteins

  • The carbonitrile group introduces additional electronic effects that influence binding interactions

By comparing with related compounds such as 6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile (CID: 5195681), researchers can establish structure-activity relationships to guide further optimization .

Comparative Analysis with Related Compounds

Table: Comparison of Selected Pyrano[2,3-c]pyrazole Derivatives

CompoundSubstituent at Position 3Substituent at Position 4Key Properties
Target compoundtert-butyl4-(trifluoromethoxy)phenylEnhanced lipophilicity, antimicrobial activity
CID: 5195681phenyl3,4,5-trimethoxyphenylDifferent electronic properties and binding profile
CAS: 53316-60-2methyl4-methoxyphenylLess lipophilic, potentially different biological activity profile

This comparative analysis helps identify the structural features that contribute most significantly to biological activity and guides the design of optimized derivatives .

Research Status and Future Directions

Current Research Trends

Research on 6-amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile and related compounds continues to evolve, with several key directions:

  • Optimization of synthetic routes to improve yield and purity

  • Expansion of biological activity screening to identify new therapeutic applications

  • Detailed mechanistic studies to understand the molecular basis of observed activities

  • Structure-based design of new derivatives with enhanced properties

The compound has been included in various chemical libraries for screening against different biological targets, contributing to the discovery of new lead compounds for drug development.

Future Research Opportunities

Several promising research directions for this compound include:

  • Investigation of its potential activity against resistant microbial strains

  • Exploration of structure-activity relationships through systematic modification of substitution patterns

  • Development of more efficient and environmentally friendly synthetic routes

  • Detailed pharmacokinetic and pharmacodynamic studies to evaluate its drug-like properties

  • Application in combination therapies to exploit potential synergistic effects

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